molecular formula C16H18FN3O4 B2715233 3-fluoro-4-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide CAS No. 2034379-04-7

3-fluoro-4-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No.: B2715233
CAS No.: 2034379-04-7
M. Wt: 335.335
InChI Key: KKTHZSSMBSHWOD-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluoro group, a methoxy group, and a tetrahydropyran-oxadiazole moiety attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Attachment of the Tetrahydropyran Group: The tetrahydropyran group is introduced through a nucleophilic substitution reaction, where a suitable tetrahydropyran derivative reacts with the oxadiazole intermediate.

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3-fluoro-4-methoxybenzoic acid with an appropriate amine derivative under amide coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the fluoro group, potentially leading to the formation of amine or hydroxy derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Amine or hydroxy derivatives.

    Substitution: Various functionalized benzamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-4-methoxy-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide
  • 3-fluoro-4-methoxy-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide

Uniqueness

3-fluoro-4-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is unique due to the presence of the oxadiazole ring and the specific positioning of the fluoro and methoxy groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O4/c1-22-13-3-2-11(8-12(13)17)16(21)18-9-14-19-15(20-24-14)10-4-6-23-7-5-10/h2-3,8,10H,4-7,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTHZSSMBSHWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=NC(=NO2)C3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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